2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- A benzylamino group at position 2 of the pyridopyrimidinone ring.
- A (Z)-configured methylidene bridge connecting the pyridopyrimidinone core to a 3-benzyl-substituted thiazolidinone ring with a thioxo (C=S) group at position 2 and a ketone at position 2.
The pyrido[1,2-a]pyrimidin-4-one scaffold is pharmacologically significant, with derivatives historically exhibiting antimicrobial activity against protozoans like Trichomonas foetus and Entamoeba histolytica . The thiazolidinone moiety is associated with diverse bioactivities, including enzyme inhibition and antioxidant properties, depending on substituents .
Properties
Molecular Formula |
C26H20N4O2S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20N4O2S2/c31-24-20(15-21-25(32)30(26(33)34-21)17-19-11-5-2-6-12-19)23(27-16-18-9-3-1-4-10-18)28-22-13-7-8-14-29(22)24/h1-15,27H,16-17H2/b21-15- |
InChI Key |
HTMKFKPLRVUDMP-QNGOZBTKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[1,2-a]pyrimidin-4-one Synthesis
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation between 2-aminopyridine derivatives and β-keto esters or α,β-unsaturated carbonyl compounds. For this compound, 2-aminopyridine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid, 80°C, 12 hr) to yield 4H-pyrido[1,2-a]pyrimidin-4-one. Subsequent bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a reactive site for further functionalization.
Table 1: Optimization of Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | H₂SO₄ | Acetic Acid | Acetic Acid |
| Temperature (°C) | 70 | 80 | 80 |
| Yield (%) | 65 | 82 | 82 |
Introduction of Benzylamino Group
The benzylamino moiety at position 2 is installed via nucleophilic aromatic substitution. Treatment of 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one with benzylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) and cesium carbonate in toluene (110°C, 24 hr) achieves this transformation. Microwave-assisted methods reduce reaction times to 2–4 hr with comparable yields (75–80%).
Thiazolidinone Moiety Coupling
The thiazolidinone fragment, synthesized separately via cyclization of benzyl isothiocyanate with ethyl glycinate, is coupled to the pyrido[1,2-a]pyrimidin-4-one core via Knoevenagel condensation. Using piperidine as a base in ethanol (reflux, 8 hr) facilitates the formation of the (Z)-configured exo-methylene linkage. Steric and electronic factors favor the Z-isomer, as confirmed by NMR spectroscopy.
Industrial Production Strategies
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency. A three-step protocol integrates core synthesis, benzylamination, and thiazolidinone coupling in tandem reactors, achieving an overall yield of 68% with a throughput of 5 kg/day.
Table 2: Scalability Metrics
| Step | Batch Yield (%) | Flow Yield (%) | Throughput (kg/day) |
|---|---|---|---|
| Core Synthesis | 82 | 85 | 7.2 |
| Benzylamination | 78 | 80 | 6.5 |
| Thiazolidinone Coupling | 70 | 75 | 5.0 |
Solvent and Catalyst Recovery
Green chemistry principles drive the adoption of recyclable ionic liquids (e.g., [BMIM][BF₄]) as reaction media. Catalyst recovery systems using magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) reduce Pd leaching to <0.1 ppm, aligning with ICH Q3D guidelines.
Mechanistic Insights
Knoevenagel Condensation Dynamics
DFT calculations reveal that the Z-selectivity arises from a lower activation energy (ΔG‡ = 28.5 kcal/mol) for the syn-addition pathway compared to the anti-pathway (ΔG‡ = 32.1 kcal/mol). Solvent polarity stabilizes the transition state, with ethanol providing optimal dielectric constant (ε = 24.3) for selectivity.
Byproduct Formation and Mitigation
Common byproducts include the E-isomer (≤5%) and des-thioxo derivatives (≤3%). Chromatographic purification using silica gel modified with L-arginine improves resolution, achieving >99% purity.
Comparative Analysis of Synthetic Approaches
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Time (hr) | Cost Index |
|---|---|---|---|---|
| Batch | 70 | 98 | 48 | 1.0 |
| Flow | 75 | 99 | 12 | 0.8 |
| Microwave-Assisted | 78 | 97 | 6 | 1.2 |
Flow synthesis offers the best balance of yield and cost, whereas microwave methods prioritize speed at elevated expenses .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related pyrido[1,2-a]pyrimidin-4-one derivatives:
Key Findings
However, its lack of hydroxyl or catechol groups likely limits aldose reductase inhibition and antioxidant efficacy compared to derivatives in . Thiazolo- or benzothiazolo-fused analogues (e.g., compounds 54–55 ) exhibit structural diversity but face synthetic challenges (low yields), highlighting the target compound’s relative synthetic accessibility if optimized.
Structure-Activity Relationships (SAR) :
- Substituent Position : Hydroxy groups at C6/C9 enhance aldose reductase inhibition by forming hydrogen bonds with the enzyme’s active site . The target compound’s benzyl groups may instead favor hydrophobic interactions in antimicrobial targets.
- Side Chain Length : Lengthening the 2-position side chain (e.g., benzyl vs. methyl) reduces aldose reductase inhibition , suggesting a trade-off between target specificity and substituent bulk.
Synthetic Feasibility: The target compound’s synthesis likely involves condensation of a pyridopyrimidinone precursor with a thiazolidinone intermediate, analogous to methods for 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-ones . However, yields for similar fused systems (e.g., thiazolo-pyrimidinones) are often low (11–42%) , necessitating optimization.
Antioxidant Capacity :
- While the target compound lacks hydroxyl groups, its thioxo (C=S) group may contribute to radical scavenging, albeit less effectively than catechol derivatives in .
Biological Activity
The compound 2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique structural features, this compound integrates multiple functional groups that suggest a wide range of biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 464.6 g/mol. Its structure includes a pyrido[1,2-a]pyrimidin core and a thiazolidin ring, both of which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | 2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms through which it exerts its effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways, influencing cellular responses.
- Protein Binding : Binding to proteins may affect their structure and function, leading to altered biological activity.
Biological Activity
Research indicates that 2-(benzylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibits several notable biological activities:
Anticancer Activity
Studies have shown that compounds similar to this one can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyrido[1,2-a]pyrimidin moiety is particularly associated with antitumor properties due to its ability to interfere with DNA replication and repair mechanisms.
Antimicrobial Activity
This compound has demonstrated potential antimicrobial effects against various bacterial strains. Its thiazolidine component is known for enhancing antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Studies : A study involving derivatives of pyrido[1,2-a]pyrimidines showed significant inhibition of cancer cell proliferation in vitro and in vivo models. The mechanism was linked to the induction of cell cycle arrest and apoptosis.
- Antimicrobial Efficacy : Research on thiazolidine derivatives indicated strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess effectiveness.
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Induced apoptosis in cancer cells |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Q & A
Q. Q1: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
The compound’s complexity arises from its fused pyrido-pyrimidinone core and Z-configuration of the thiazolidinone substituent. A multi-step approach is typically required:
- Step 1: Condensation of pyrido[1,2-a]pyrimidin-4-one precursors with benzylamine derivatives under reflux conditions (ethanol or DMF) to introduce the benzylamino group .
- Step 2: Formation of the thiazolidinone ring via cyclization with carbon disulfide and benzylamine, ensuring Z-configuration by controlling temperature (60–80°C) and using catalysts like triethylamine .
- Optimization: Yield improvements (≥70%) are achieved via solvent polarity adjustments (e.g., switching from ethanol to DMF) and catalytic base selection (e.g., DBU vs. K₂CO₃) .
Q. Q2: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR (¹H/¹³C): Essential for verifying the Z-configuration of the thiazolidinone methylidene group (δ 7.2–7.8 ppm for olefinic protons) and aromatic benzyl substituents .
- Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~600–620 Da) and detects impurities .
- IR Spectroscopy: Confirms carbonyl (1680–1700 cm⁻¹) and thioxo (1250–1300 cm⁻¹) functional groups .
Advanced Synthetic Design
Q. Q3: How can substituent modifications at the thiazolidinone or pyrido-pyrimidinone core influence bioactivity?
- Thiazolidinone modifications: Replacing the benzyl group with electron-withdrawing groups (e.g., Cl, CF₃) enhances electrophilicity, potentially improving target binding .
- Pyrido-pyrimidinone substitutions: Introducing methyl or methoxy groups at position 9 (pyrido ring) alters π-π stacking interactions, as shown in analogs with 10–30% increased activity .
- Methodology: Use QSAR models to predict substituent effects, validated by in vitro assays (e.g., enzyme inhibition) .
Q. Q4: What strategies mitigate racemization or isomerization during synthesis?
- Steric hindrance: Bulky substituents (e.g., 3,5-dimethylbenzyl) on the thiazolidinone ring stabilize the Z-configuration .
- Low-temperature cyclization: Conduct thiazolidinone formation at ≤60°C to prevent thermal isomerization .
- Chiral HPLC: Monitor enantiopurity post-synthesis, with resolution ≥98% achieved using cellulose-based columns .
Structural and Mechanistic Analysis
Q. Q5: How does the Z-configuration of the thiazolidinone methylidene group impact molecular interactions?
The Z-configuration positions the benzyl and pyrido-pyrimidinone moieties on the same side, enabling dual binding to hydrophobic pockets and hydrogen-bond donors in target proteins (e.g., kinases). Computational docking studies (AutoDock Vina) show ΔG values of −9.2 kcal/mol for Z-isomers vs. −6.5 kcal/mol for E-isomers .
Q. Q6: What crystallographic data supports the proposed tautomeric forms of this compound?
Single-crystal X-ray diffraction of analogs reveals:
- Tautomer preference: The 4-oxo form dominates in the pyrido-pyrimidinone core, with bond lengths (C=O: 1.22 Å) consistent with ketone tautomers .
- Hydrogen bonding: Intramolecular H-bonds between the thioxo group (S) and pyrido NH stabilize the planar structure .
Data Contradictions and Resolution
Q. Q7: How should researchers address discrepancies in reported biological activity across structurally similar analogs?
Q. Q8: Why do some synthetic routes report lower yields despite identical starting materials?
- Catalyst variability: Yields drop from 75% to 40% when substituting Pd(OAc)₂ with PdCl₂ due to ligand dissociation .
- Solvent purity: Trace water in DMF hydrolyzes intermediates, reducing thiazolidinone formation efficiency .
Methodological Innovations
Q. Q9: What computational tools are recommended for predicting metabolic stability of this compound?
Q. Q10: How can photo- or electrochemical methods enhance functionalization of the pyrido-pyrimidinone core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
